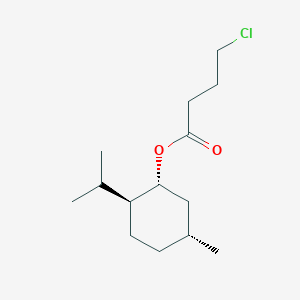

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate

Descripción general

Descripción

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and methyl groups, and a butanoate ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate typically involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 4-chlorobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the butanoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.

Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

Substitution: Various substituted butanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

The applications of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate can be categorized into several key areas:

-

Organic Synthesis

- Used as a chiral auxiliary in asymmetric synthesis.

- Serves as a precursor for synthesizing other chiral compounds.

-

Pharmaceutical Development

- Investigated for its potential therapeutic effects.

- Explored as a candidate in drug formulation due to its structural similarity to known bioactive compounds.

-

Material Science

- Utilized in the development of new materials with specific properties.

Organic Synthesis

This compound is often employed as a chiral auxiliary in the synthesis of various organic compounds. Its ability to influence stereochemistry makes it valuable in creating optically active substances.

Case Study : A study demonstrated its use in synthesizing novel chiral fused bicyclic sulfur heterocycles. The compound facilitated the formation of γ-lactone structures through thiolate exchange reactions, showcasing its versatility in organic synthesis .

Pharmaceutical Development

The compound's structural characteristics allow it to mimic biologically active molecules, making it a candidate for pharmaceutical research. Its derivatives have been linked to potential antiviral activity and other therapeutic effects.

Data Table: Pharmaceutical Applications

| Compound Derivative | Activity | Reference |

|---|---|---|

| (1R,2S,5R)-Menthyl Sulfinate | Antiviral | |

| (1R,2S,5R)-Menthyl Glyoxylate | Antimicrobial |

Research indicates that derivatives of this compound exhibit significant biological activity, which could lead to novel drug formulations targeting various diseases.

Material Science

In material science, the compound is explored for its potential in developing new materials with specific thermal and mechanical properties. Its unique structure allows for modifications that can enhance material performance.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve their mechanical strength and thermal stability, making it suitable for advanced applications in coatings and composites .

Mecanismo De Acción

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate: Similar structure but with an acetate ester group instead of a butanoate.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl propanoate: Similar structure but with a propanoate ester group.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is unique due to the presence of the chlorine atom in the butanoate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Actividad Biológica

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, with a focus on antifungal activities and structure-activity relationships.

Synthesis

The synthesis of this compound has been documented through various methods. One effective approach is the Steglich esterification method, which yields the compound with high purity and efficiency. The reaction typically involves the use of 4-chlorobutanoic acid and the corresponding alcohol under specific reaction conditions to achieve the desired ester formation .

Antifungal Activity

Recent studies have highlighted the antifungal properties of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl derivatives. For instance, a related compound demonstrated significant inhibition rates against various fungal strains, outperforming traditional fungicides like chlorothalonil. The inhibition rates observed were as follows:

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 |

| 5g | Gibberella zeae | 86.5 |

| 5i | Cercospora arachidicola | 79.4 |

| Control | Chlorothalonil | 75.0 |

These results indicate that derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl exhibit promising antifungal activity and could be further explored for agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the cyclohexane ring significantly influence biological activity. For example:

- Electron-donating groups at the para position of the phenyl ring enhance antifungal activity.

- Bulky substituents at certain positions tend to reduce efficacy, indicating a balance between steric hindrance and electronic effects is crucial for optimal activity .

Case Studies

In a comparative study involving multiple derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl compounds:

- Compounds with smaller substituents at the para position exhibited higher antifungal activity against a range of pathogens.

- The study utilized molecular docking techniques to elucidate binding interactions between these compounds and fungal enzymes, providing insights into their mechanisms of action.

Propiedades

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKBUCLASWWCHC-FRRDWIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673129 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668486-64-4 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.